4-Cyclohexylbenzene-1-sulfonamide is a sulfonamide compound characterized by a cyclohexyl group attached to a benzene ring, which further contains a sulfonamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents and other therapeutic applications.
The compound can be synthesized through various chemical methods, primarily involving reactions between sulfonyl chlorides and amines. The synthesis often utilizes starting materials such as 4-cyclohexylbenzenesulfonyl chloride and appropriate amines.
4-Cyclohexylbenzene-1-sulfonamide belongs to the class of sulfonamides, which are derivatives of sulfanilamide. Sulfonamides are known for their antibacterial properties and have been widely used in pharmaceuticals.
The synthesis of 4-cyclohexylbenzene-1-sulfonamide can be achieved through several methods:
The reactions typically require careful control of temperature and pH to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring reaction progress and confirming product identity.
The molecular structure of 4-cyclohexylbenzene-1-sulfonamide consists of:
4-Cyclohexylbenzene-1-sulfonamide can participate in various chemical reactions, including:
Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions, especially when sensitive functional groups are involved.
The mechanism of action for compounds like 4-cyclohexylbenzene-1-sulfonamide primarily involves inhibition of bacterial enzymes. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby blocking folate synthesis essential for bacterial growth.
Studies have shown that sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, depending on their structural modifications and substituents.
Relevant analytical techniques such as infrared spectroscopy (IR) and elemental analysis are used to characterize these properties further.
4-Cyclohexylbenzene-1-sulfonamide has several important applications:
Sulfonamides represent one of the oldest classes of synthetic antimicrobial agents, with p-aminobenzenesulfonamide (sulfanilamide) first identified as an antibacterial scaffold in the 1930s [1]. Early derivatives like sulfamethazine (SMZ) and sulfadiazine (SDZ) became veterinary and clinical mainstays due to their broad-spectrum activity against Gram-positive and Gram-negative bacteria. These compounds inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis [1]. By the 21st century, research pivoted toward exploiting sulfonamides for targeted human therapies, particularly as inhibitors of carbonic anhydrases (CAs)—zinc metalloenzymes regulating pH homeostasis. This led to clinically approved drugs like acetazolamide (for glaucoma) and SLC-0111 (a ureido-benzenesulfonamide in Phase II trials for hypoxic tumors) [5] [9]. The structural plasticity of the sulfonamide group (–SO₂NH₂) enabled its integration into diverse pharmacophores, expanding applications to anticancer, antiviral, and anti-inflammatory agents [3] [6] [9].
Table 1: Evolution of Key Sulfonamide Derivatives
Era | Representative Compound | Primary Application | Target/Mechanism |
---|---|---|---|
1930s–1940s | Sulfanilamide | Antibacterial | Dihydropteroate synthase inhibition |
1940s–1950s | Sulfadiazine (SDZ) | Antitoxoplasmic/antibacterial | Folate pathway disruption |
1980s–2000s | Acetazolamide | Glaucoma, epilepsy | Carbonic anhydrase II/IV inhibition |
2010s–Present | SLC-0111 | Anticancer (Phase II) | Selective CA IX/XII inhibition |
4-Cyclohexylbenzene-1-sulfonamide (C₁₂H₁₇NO₂S, MW 239.33 g/mol) features a sulfamoyl group (–SO₂NH₂) attached to a biphenyl system where one ring is saturated to cyclohexane. Key characteristics include:
Table 2: Computed Molecular Properties of 4-Cyclohexylbenzene-1-sulfonamide
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 239.33 g/mol | PubChem [10] |
Topological Polar Surface Area | 60.16 Ų | PubChem [10] |
Partition Coefficient (logP) | 2.38 | PubChem [10] |
Hydrogen Bond Acceptors | 2 | PubChem [10] |
Hydrogen Bond Donors | 1 | PubChem [10] |
Rotatable Bonds | 2 | PubChem [10] |
Despite advances, key challenges persist in sulfonamide research:
Emerging strategies focus on:1) Hybridization: Coupling sulfonamides with triazoles or glycosides to enhance solubility and tumor targeting (e.g., sulfonamide-triazole-glycoside hybrids inhibiting VEGFR-2 and CA IX) [3] [6].2) Rigid Scaffolds: Using 1,3,5-triazine cores to constrain linker geometry, improving CA IX affinity (e.g., compound 12i with Kᵢ = 38.8 nM against CA IX) [9].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5